molecular formula C12H12Cl2N2O2S B13517104 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride

Cat. No.: B13517104
M. Wt: 319.2 g/mol
InChI Key: RJYRRFNPBLFTOJ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide hydrochloride typically involves the reaction of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)acetamide
  • N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides

Uniqueness

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide hydrochloride is unique due to the presence of both the thiazole ring and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H12Cl2N2O2S

Molecular Weight

319.2 g/mol

IUPAC Name

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide;hydrochloride

InChI

InChI=1S/C12H11ClN2O2S.ClH/c1-17-9-4-2-8(3-5-9)10-7-18-12(14-10)15-11(16)6-13;/h2-5,7H,6H2,1H3,(H,14,15,16);1H

InChI Key

RJYRRFNPBLFTOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl.Cl

Origin of Product

United States

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